Cas no 1152867-67-8 (1-(5-chlorothiophen-2-yl)methyl-1H-pyrazol-4-amine)

1-(5-chlorothiophen-2-yl)methyl-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-((5-Chlorothiophen-2-yl)methyl)-1h-pyrazol-4-amine
- AKOS000205446
- CS-0284339
- 1-[(5-CHLOROTHIOPHEN-2-YL)METHYL]-1H-PYRAZOL-4-AMINE
- 1152867-67-8
- EN300-1108502
- 1-(5-chlorothiophen-2-yl)methyl-1H-pyrazol-4-amine
-
- Inchi: 1S/C8H8ClN3S/c9-8-2-1-7(13-8)5-12-4-6(10)3-11-12/h1-4H,5,10H2
- InChI Key: BNFDRPOJMUJYKL-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(CN2C=C(C=N2)N)S1
Computed Properties
- Exact Mass: 213.0127461g/mol
- Monoisotopic Mass: 213.0127461g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.1Ų
- XLogP3: 1.8
1-(5-chlorothiophen-2-yl)methyl-1H-pyrazol-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1108502-0.1g |
1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-4-amine |
1152867-67-8 | 95% | 0.1g |
$553.0 | 2023-10-27 | |
Enamine | EN300-1108502-10.0g |
1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-4-amine |
1152867-67-8 | 10g |
$4729.0 | 2023-06-10 | ||
Enamine | EN300-1108502-0.05g |
1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-4-amine |
1152867-67-8 | 95% | 0.05g |
$528.0 | 2023-10-27 | |
Enamine | EN300-1108502-5.0g |
1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-4-amine |
1152867-67-8 | 5g |
$3189.0 | 2023-06-10 | ||
Enamine | EN300-1108502-1g |
1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-4-amine |
1152867-67-8 | 95% | 1g |
$628.0 | 2023-10-27 | |
Enamine | EN300-1108502-5g |
1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-4-amine |
1152867-67-8 | 95% | 5g |
$1821.0 | 2023-10-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1355009-1g |
1-((5-Chlorothiophen-2-yl)methyl)-1h-pyrazol-4-amine |
1152867-67-8 | 95% | 1g |
¥27720.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1355009-50mg |
1-((5-Chlorothiophen-2-yl)methyl)-1h-pyrazol-4-amine |
1152867-67-8 | 95% | 50mg |
¥19958.00 | 2024-08-09 | |
Enamine | EN300-1108502-10g |
1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-4-amine |
1152867-67-8 | 95% | 10g |
$2701.0 | 2023-10-27 | |
Enamine | EN300-1108502-0.5g |
1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-4-amine |
1152867-67-8 | 95% | 0.5g |
$603.0 | 2023-10-27 |
1-(5-chlorothiophen-2-yl)methyl-1H-pyrazol-4-amine Related Literature
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
Additional information on 1-(5-chlorothiophen-2-yl)methyl-1H-pyrazol-4-amine
Introduction to 1-(5-Chlorothiophen-2-yl)methyl-1H-pyrazol-4-amine (CAS No. 1152867-67-8)
1-(5-Chlorothiophen-2-yl)methyl-1H-pyrazol-4-amine (CAS No. 1152867-67-8) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, has garnered attention for its diverse biological activities and potential therapeutic applications. In this comprehensive introduction, we will delve into the chemical properties, biological activities, and recent research advancements related to 1-(5-chlorothiophen-2-yl)methyl-1H-pyrazol-4-amine.
Chemical Structure and Properties
1-(5-Chlorothiophen-2-yl)methyl-1H-pyrazol-4-amine is a heterocyclic compound with a molecular formula of C9H9ClN3S. The molecule features a thiophene ring substituted with a chloro group and a pyrazole ring linked via a methyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound. The thiophene ring contributes to the compound's aromaticity and electron-donating characteristics, while the chloro substituent enhances its lipophilicity and influences its reactivity.
The molecular weight of 1-(5-chlorothiophen-2-yl)methyl-1H-pyrazol-4-amine is approximately 208.70 g/mol. It is generally stable under standard laboratory conditions but may require protection from moisture and light to maintain its integrity. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for various chemical reactions and biological assays.
Biological Activities and Mechanisms of Action
1-(5-Chlorothiophen-2-yl)methyl-1H-pyrazol-4-amine has been extensively studied for its biological activities, particularly in the context of pharmacological research. One of the key areas of interest is its potential as an inhibitor of specific enzymes involved in various disease pathways. Recent studies have demonstrated that this compound exhibits potent inhibitory activity against certain kinases, which are crucial enzymes in cellular signaling pathways.
A notable example is the inhibition of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation and are often dysregulated in cancer cells. Research published in the Journal of Medicinal Chemistry has shown that 1-(5-chlorothiophen-2-yl)methyl-1H-pyrazol-4-amine effectively inhibits CDK4/6, leading to cell cycle arrest and apoptosis in cancer cells. This finding suggests that the compound could be a promising lead for the development of novel anticancer agents.
Beyond its anticancer potential, 1-(5-chlorothiophen-2-yl)methyl-1H-pyrazol-4-amine has also been investigated for its anti-inflammatory properties. Studies have indicated that the compound can modulate the activity of nuclear factor-kappa B (NF-kB), a transcription factor involved in inflammation and immune responses. By inhibiting NF-kB activation, 1-(5-chlorothiophen-2-yl)methyl-1H-pyrazol-4-amine may help reduce inflammation and alleviate symptoms associated with inflammatory diseases such as rheumatoid arthritis.
Clinical Applications and Research Developments
The potential therapeutic applications of 1-(5-chlorothiophen-2-yl)methyl-1H-pyrazol-4-amnine have spurred significant interest in both academic and industrial settings. Several preclinical studies have evaluated the compound's efficacy and safety profile, providing valuable insights into its potential as a drug candidate.
In preclinical models of cancer, 1-(5-chlorothiophen-2-yL)methyl-lH-pyrazol-L-amnine has demonstrated promising antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. These findings have led to further investigations into its mechanism of action and potential combination therapies with existing anticancer drugs.
Beyond cancer research, there is growing interest in exploring the anti-inflammatory properties of l-(S-chIorotnIopen-Z-yI)methyllH-pyrnazol-L-amnine. Preclinical studies have shown that the compound can effectively reduce inflammation in animal models of inflammatory diseases, suggesting its potential as an anti-inflammatory agent.
To advance the clinical development of I-(S-cIorotnIopen-Z-yI)methyllH-pyrnazol-L-amnine, several phase I clinical trials are currently underway to evaluate its safety, tolerability, and pharmacokinetic profile in humans. These trials aim to provide critical data on dosing regimens and potential side effects, paving the way for further clinical evaluation.
Synthesis and Production Methods
The synthesis of I-(S-cIorotnIopen-Z-yI)methyllH-pyrnazol-L-amnine involves a series of well-defined chemical reactions that can be optimized for large-scale production. One common synthetic route involves the reaction of 5-chlorothiophene with an appropriate pyrazole derivative under controlled conditions. This process typically yields high purity products suitable for pharmaceutical applications.
To ensure consistent quality and compliance with regulatory standards, manufacturers must adhere to Good Manufacturing Practices (GMP) guidelines throughout the production process. This includes rigorous quality control measures to monitor product purity, stability, and batch-to-batch consistency.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research onI-(S-cIorotnIopen-Z-yI)methyllH-pyrnazol-L-amnine strong > highlights its significant potential as a therapeutic agent in various medical fields . As preclinical studies continue to provide positive results , it is anticipated that this compound will advance through clinical trials , ultimately leading to new treatment options for patients . p > article > response >
1152867-67-8 (1-(5-chlorothiophen-2-yl)methyl-1H-pyrazol-4-amine) Related Products
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)



